

7-Bromo-4-chloro-1H-indazole as a heterocyclic building block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Bromo-4-chloro-1H-indazole**

Cat. No.: **B1343724**

[Get Quote](#)

An In-Depth Technical Guide to **7-Bromo-4-chloro-1H-indazole** as a Heterocyclic Building Block

Authored by a Senior Application Scientist Introduction: The Strategic Value of the Indazole Core in Modern Chemistry

The indazole scaffold, a fusion of benzene and pyrazole rings, represents a "privileged" structural motif in medicinal chemistry.^{[1][2][3]} Its rigid, planar geometry and ability to participate in various intermolecular interactions make it a cornerstone for the design of biologically active molecules.^{[2][3]} Within this important class of compounds, **7-Bromo-4-chloro-1H-indazole** has emerged as a particularly valuable and versatile building block. Its di-halogenated structure presents two distinct and orthogonally reactive sites, enabling sequential and highly controlled functionalization. This guide provides an in-depth examination of the synthesis, reactivity, and application of **7-Bromo-4-chloro-1H-indazole**, offering researchers and drug development professionals a technical resource for leveraging its synthetic potential.

The strategic importance of this scaffold is perhaps best exemplified by its role as a key intermediate in the synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections.^{[4][5][6][7][8]} This connection underscores the real-world impact of mastering the chemistry of this specific building block.

Physicochemical Properties

A foundational understanding of a building block begins with its physical and chemical characteristics.

Property	Value	Source(s)
CAS Number	1000341-88-7	[9]
Molecular Formula	C ₇ H ₄ BrCIN ₂	[9]
Molecular Weight	231.48 g/mol	[10]
Appearance	Powder	[9]
Storage Temperature	Room Temperature	[9]
InChI Key	RFKZBMLAMVPTOP- UHFFFAOYSA-N	[9]

Synthesis of a Key Derivative: A Scalable and Regioselective Approach

While various synthetic routes to indazoles exist, the preparation of the highly valuable 7-bromo-4-chloro-1H-indazol-3-amine intermediate for Lenacapavir provides an excellent case study in regiochemical control.[4][5][6][11] An efficient, two-step protocol has been developed starting from the inexpensive and readily available 2,6-dichlorobenzonitrile, which notably avoids the need for column chromatography, making it amenable to large-scale production.[4][5][7][8]

The strategic decision to brominate first and then form the heterocyclic ring is critical. Initial attempts to first synthesize 4-chloro-1H-indazol-3-amine and then brominate the indazole ring were unsuccessful, leading to the formation of undesired regioisomers as the major product.[5][6][11] This highlights a key principle in heterocyclic chemistry: the timing of functional group installation dictates the final regiochemical outcome.

Workflow for the Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine

[Click to download full resolution via product page](#)

Caption: A scalable two-step synthesis of the key Lenacapavir intermediate.

Detailed Experimental Protocol: Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine

This protocol is adapted from a demonstrated hundred-gram scale synthesis.[5][6][8]

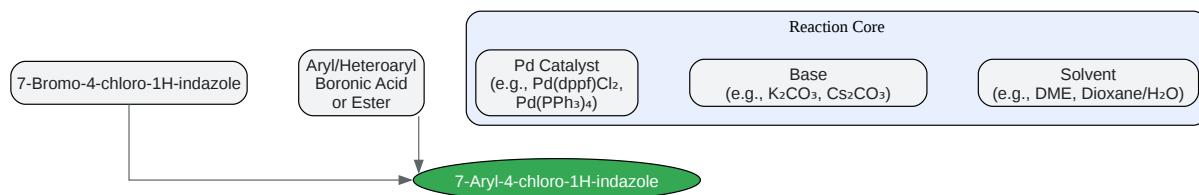
Part A: Synthesis of 3-bromo-2,6-dichlorobenzonitrile

- Reaction Setup: To a suitable reaction vessel, add 2,6-dichlorobenzonitrile (1.0 equiv).
- Reagent Addition: Add concentrated sulfuric acid (H_2SO_4 , ~10 volumes). Cool the mixture in an ice bath.
- Bromination: Add N-Bromosuccinimide (NBS, 1.2 equiv) portion-wise, maintaining the internal temperature below 25 °C. The use of NBS under acidic conditions provides high regioselectivity for the desired product.[5][12]
- Reaction Monitoring: Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by GC-MS until the starting material is consumed.
- Work-up: Carefully pour the reaction mixture into ice-cold water (~15 volumes).
- Isolation: Collect the resulting precipitate by filtration. Wash the solid with water and dry under vacuum to afford 3-bromo-2,6-dichlorobenzonitrile as a solid. This product is typically

of high purity (95-96%) and can be used in the next step without further purification.[6]

Part B: Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine

- **Reaction Setup:** In a high-pressure reactor (e.g., a Parr reactor), combine 3-bromo-2,6-dichlorobenzonitrile (1.0 equiv), sodium acetate (NaOAc, 1.2 equiv), and 2-methyltetrahydrofuran (2-MeTHF, 5 volumes).[11]
- **Reagent Addition:** Add hydrazine hydrate (4.0 equiv).
- **Cyclization:** Seal the reactor and heat the mixture to an internal temperature of 95 °C for 18 hours. The choice of 2-MeTHF as a solvent is crucial as it favors the desired cyclization pathway.[12]
- **Work-up and Isolation:** After cooling to room temperature, the product precipitates from the reaction mixture. The solid is collected by filtration, washed, and dried to yield 7-bromo-4-chloro-1H-indazol-3-amine.


Key Reactions: Unleashing the Synthetic Potential

The true power of **7-Bromo-4-chloro-1H-indazole** as a building block lies in its capacity for selective functionalization. The bromine atom at the C7 position and the chlorine atom at the C4 position offer distinct handles for advanced synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds.[13] In the context of our building block, the C7-bromo position is an ideal site for this transformation, allowing for the introduction of a wide array of aryl and heteroaryl moieties. This reaction has been successfully applied to various bromo-indazole systems.[13][14][15]

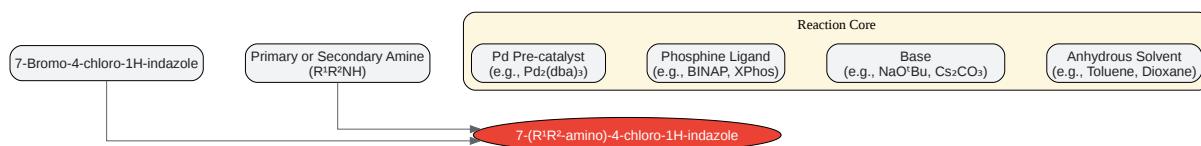
General Workflow for Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C7 position.

Protocol: General Procedure for Suzuki-Miyaura Coupling of **7-Bromo-4-chloro-1H-indazole**

This is a representative protocol based on established methods for similar substrates.[\[13\]](#)[\[14\]](#) [\[16\]](#)


- **Inert Atmosphere:** To an oven-dried Schlenk flask, add **7-Bromo-4-chloro-1H-indazole** (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
- **Catalyst Addition:** Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%).
- **Solvent and Degassing:** Add the solvent (e.g., dimethoxyethane (DME) or a dioxane/water mixture). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles.
- **Reaction:** Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-4-chloro-1H-indazole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a mild and general method for forming C-N bonds.^{[17][18]} This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals. The C7-bromo position of our indazole is again the reactive site, allowing for coupling with a vast range of primary and secondary amines.

General Workflow for Buchwald-Hartwig Amination

[Click to download full resolution via product page](#)

Caption: Palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on standard procedures for aryl halides.^{[17][19][20]}

- Inert Atmosphere: In a glovebox or under a stream of argon, add a palladium source (e.g., $\text{Pd}_2(\text{dba})_3$, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 6 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv) to an oven-dried Schlenk tube.
- Reagent Addition: Add **7-Bromo-4-chloro-1H-indazole** (1.0 equiv) and anhydrous solvent (e.g., toluene).

- Amine Addition: Add the amine coupling partner (1.2 equiv) via syringe.
- Reaction: Seal the tube and heat in a preheated oil bath at 100-110 °C. Monitor the reaction by TLC or LC-MS.
- Work-up: After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 7-amino-4-chloro-1H-indazole product.

Applications in Drug Discovery: From HIV to Oncology

The indazole core is a prolific scaffold in drug discovery, with derivatives showing a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects.[1][2][21] The **7-Bromo-4-chloro-1H-indazole** building block provides a direct entry into several classes of high-value therapeutic agents.

Case Study: Lenacapavir (HIV Capsid Inhibitor)

As previously mentioned, 7-bromo-4-chloro-1H-indazol-3-amine is a crucial fragment for the synthesis of Lenacapavir.[4][6][8][11] The development of a scalable, cost-effective synthesis for this intermediate is vital for ensuring the accessibility of this important anti-HIV therapeutic. [8] This direct link between a specific synthetic protocol and a life-saving medication highlights the critical importance of process development and optimization in the pharmaceutical industry.

Case Study: Kinase Inhibitors in Oncology

The indazole structure is a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[22] Indazoles can act as hinge-binding motifs, effectively blocking the ATP-binding site of kinases and disrupting downstream signaling pathways that drive tumor growth.

- Polo-like kinase 4 (PLK4) Inhibitors: Overexpression of PLK4 is linked to several cancers. Indazole-based compounds have been developed as potent PLK4 inhibitors, and the rational design of these molecules often involves functionalizing the indazole core to optimize potency and selectivity.[23]
- Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: HPK1 is a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. The optimization of indazole-based HPK1 inhibitors has led to the identification of potent and selective compounds with favorable pharmacokinetic profiles.[24]
- Other Kinase Targets: The indazole scaffold is present in numerous other kinase inhibitors targeting pathways involved in angiogenesis and cell proliferation, such as Axitinib, which targets VEGFR.[23][25]

The ability to use **7-Bromo-4-chloro-1H-indazole** to install diverse substituents via Suzuki and Buchwald-Hartwig couplings allows chemists to rapidly generate libraries of novel indazole derivatives for screening against various kinase targets, accelerating the discovery of new cancer therapeutics.

Conclusion

7-Bromo-4-chloro-1H-indazole is far more than a simple di-halogenated heterocycle; it is a high-potential building block that provides an efficient and controllable entry point into a rich chemical space. Its well-defined reactivity, particularly at the C7-bromo position, allows for the precise installation of diverse functionalities through robust and scalable cross-coupling methodologies. From the synthesis of the groundbreaking anti-HIV drug Lenacapavir to the development of next-generation kinase inhibitors for oncology, this scaffold is at the heart of cutting-edge pharmaceutical research. A thorough understanding of its synthesis and reactivity, as detailed in this guide, empowers researchers to fully exploit its potential in the creation of novel and impactful chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromo-7-chloro-3-methyl-1H-indazole | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-bromo-4-chloro-1H-indazole | 1000341-88-7 [sigmaaldrich.com]
- 10. 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]

- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. soc.chim.it [soc.chim.it]
- 23. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7-Bromo-4-chloro-1H-indazole as a heterocyclic building block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343724#7-bromo-4-chloro-1h-indazole-as-a-heterocyclic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com